molecular formula C17H13Cl2N3O2 B11067579 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

Cat. No.: B11067579
M. Wt: 362.2 g/mol
InChI Key: YZTIECOUJTYSJV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, methyl, and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the oxadiazole derivative with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could be screened for antimicrobial, anti-inflammatory, or anticancer properties.

    Biochemical Research: It can be used as a probe to study enzyme interactions or as a tool in molecular biology experiments.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.

    Manufacturing: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and dichloro groups could enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    Benzamides: Compounds like N-(4-chlorophenyl)-2-(4-chlorophenyl)acetamide share structural similarities and may exhibit similar biological activities.

    Oxadiazoles: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole have similar ring structures and can be used in similar applications.

Uniqueness:

  • The combination of dichloro, methyl, and oxadiazole groups in 3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide provides a unique set of chemical properties, including enhanced stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-7-11(16-20-10(2)24-22-16)4-6-15(9)21-17(23)12-3-5-13(18)14(19)8-12/h3-8H,1-2H3,(H,21,23)

InChI Key

YZTIECOUJTYSJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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